![molecular formula C12H13NO2 B12991112 6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Amino-3’H-spiro[cyclopentane-1,1’-isobenzofuran]-3’-one is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to an isobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Amino-3’H-spiro[cyclopentane-1,1’-isobenzofuran]-3’-one typically involves a multi-step process. One efficient method is a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method uses a catalysis system of Cu(II)/BOX to construct a key stereogenic center via cyclization between substituted benzoquinones and allylic alcohols . The reaction conditions are optimized to achieve high yields and excellent enantioselectivities and diastereoselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6’-Amino-3’H-spiro[cyclopentane-1,1’-isobenzofuran]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6’-Amino-3’H-spiro[cyclopentane-1,1’-isobenzofuran]-3’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases where spirocyclic structures are beneficial.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 6’-Amino-3’H-spiro[cyclopentane-1,1’-isobenzofuran]-3’-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Spiroindole compounds have a similar spirocyclic structure but with an indole moiety instead of an isobenzofuran.
Spirooxindole: These compounds feature an oxindole ring fused to a spirocyclic system and are known for their biological activity.
Uniqueness
6’-Amino-3’H-spiro[cyclopentane-1,1’-isobenzofuran]-3’-one is unique due to its specific combination of a cyclopentane ring and an isobenzofuran ring. This unique structure provides distinct chemical and biological properties that are not observed in other spirocyclic compounds.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-aminospiro[2-benzofuran-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C12H13NO2/c13-8-3-4-9-10(7-8)12(15-11(9)14)5-1-2-6-12/h3-4,7H,1-2,5-6,13H2 |
InChI Key |
GIUXOQUOSBKGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(C=CC(=C3)N)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


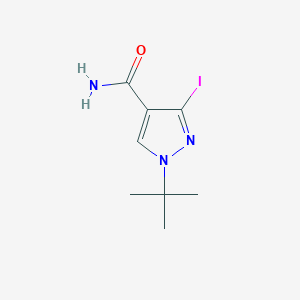
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
![2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B12991041.png)
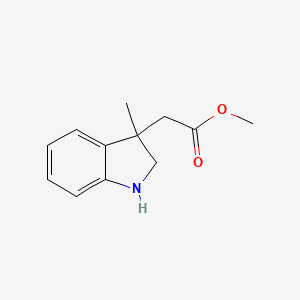

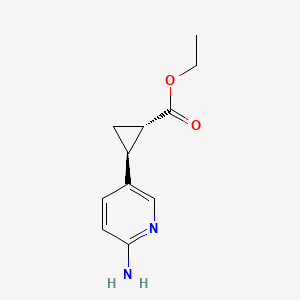
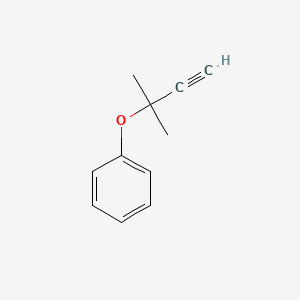
![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
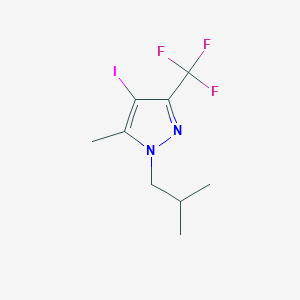
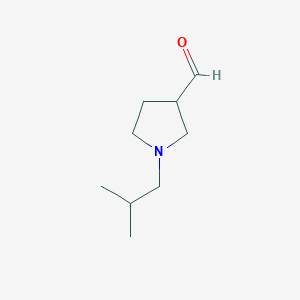
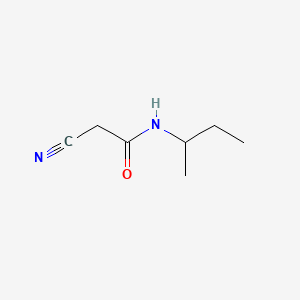
![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)

![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
